molecular formula C8H5BrN2O2 B8791081 2-(Bromomethyl)-4-nitrobenzonitrile CAS No. 852203-01-1

2-(Bromomethyl)-4-nitrobenzonitrile

Cat. No.: B8791081
CAS No.: 852203-01-1
M. Wt: 241.04 g/mol
InChI Key: LTQGIQRLCGWMCB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-nitrobenzonitrile (C₈H₅BrN₂O₂; molecular weight: 241.04 g/mol) is a brominated aromatic nitrile derivative featuring a nitro group at the para position and a bromomethyl substituent at the ortho position relative to the nitrile group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the bromomethyl group acts as a reactive site for alkylation or cross-coupling processes. Its nitro group enhances electrophilicity, directing further functionalization at specific positions on the aromatic ring .

Properties

CAS No.

852203-01-1

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-(bromomethyl)-4-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c9-4-7-3-8(11(12)13)2-1-6(7)5-10/h1-3H,4H2

InChI Key

LTQGIQRLCGWMCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Halogen and Nitrile Substituents

The reactivity and applications of 2-(Bromomethyl)-4-nitrobenzonitrile can be contextualized by comparing it to structurally related compounds (Table 1):

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₈H₅BrN₂O₂ 241.04 -BrCH₂, -CN, -NO₂ (para) High electrophilicity; alkylation agent
2-(Bromomethyl)-3-fluorobenzonitrile C₈H₅BrFN 214.04 -BrCH₂, -CN, -F (meta) Fluorine-induced electronic modulation
2-Bromo-4-fluorobenzonitrile C₇H₃BrFN 200.01 -Br, -CN, -F (para) Cross-coupling precursor
2-Bromo-4-methyl-5-nitrobenzonitrile C₈H₅BrN₂O₂ 241.04 -Br, -CN, -NO₂, -CH₃ (meta) Steric hindrance alters reactivity
4-Amino-3-bromo-5-nitrobenzonitrile C₇H₄BrN₃O₂ 242.03 -Br, -CN, -NO₂, -NH₂ (para) Amino group enhances nucleophilicity
Key Findings:

Substituent Position and Reactivity: The bromomethyl group in this compound provides superior leaving-group capability compared to simple bromo substituents (e.g., 2-Bromo-4-fluorobenzonitrile), enabling efficient alkylation in synthetic pathways . The nitro group at the para position increases electrophilicity, making the compound more reactive toward nucleophilic aromatic substitution than analogs with electron-donating groups (e.g., -NH₂ in 4-Amino-3-bromo-5-nitrobenzonitrile) .

Electronic Effects :

  • Fluorine substituents (e.g., in 2-(Bromomethyl)-3-fluorobenzonitrile) induce electron-withdrawing effects, stabilizing intermediates in Ullmann or Suzuki-Miyaura couplings .
  • Methyl groups (e.g., in 2-Bromo-4-methyl-5-nitrobenzonitrile) introduce steric hindrance, reducing reaction rates in crowded environments .

Commercial and Research Relevance

  • Purity and Availability : 2-(Bromomethyl)benzonitrile derivatives are commercially available at high purity (≥97%), ensuring reproducibility in lab-scale reactions .
  • Similarity Metrics: Computational similarity scores (0.87–0.89) between this compound and analogs like 4-Amino-3-bromo-5-nitrobenzonitrile highlight shared reactivity profiles, though amino groups introduce divergent applications (e.g., drug intermediates vs. agrochemicals) .

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